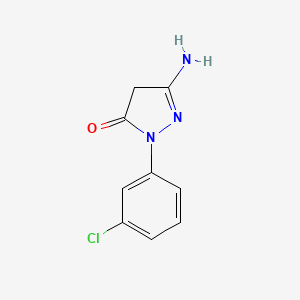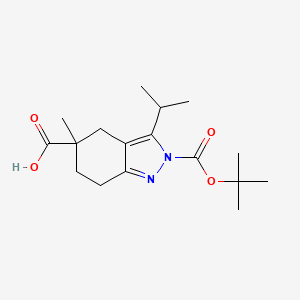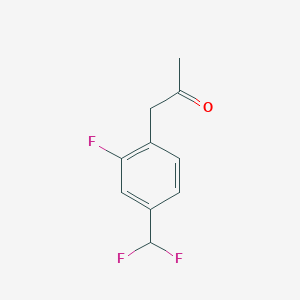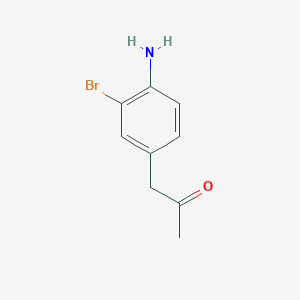
(R)-2-(pyridin-4-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(pyridin-4-yl)morpholine is a chiral compound that features a morpholine ring substituted with a pyridin-4-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(pyridin-4-yl)morpholine typically involves the reaction of a pyridine derivative with a morpholine derivative under specific conditions. One common method is the nucleophilic substitution reaction where a halogenated pyridine reacts with morpholine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of ®-2-(pyridin-4-yl)morpholine may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(pyridin-4-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyridinyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Potassium carbonate in DMF.
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: Reduced morpholine derivatives.
Substitution: Various substituted pyridinyl morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-2-(pyridin-4-yl)morpholine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It can be used to investigate the interactions between small molecules and biological macromolecules.
Medicine
In medicinal chemistry, ®-2-(pyridin-4-yl)morpholine is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and catalysts. Its unique chemical properties make it suitable for various applications in material science.
Wirkmechanismus
The mechanism of action of ®-2-(pyridin-4-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridinyl group can engage in π-π interactions, while the morpholine ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-(pyridin-4-yl)morpholine: The enantiomer of ®-2-(pyridin-4-yl)morpholine, which may have different biological activities.
4-(pyridin-4-yl)morpholine: A structural isomer with the pyridinyl group at a different position.
2-(pyridin-3-yl)morpholine: Another isomer with the pyridinyl group at the 3-position.
Uniqueness
®-2-(pyridin-4-yl)morpholine is unique due to its specific chiral configuration, which can result in distinct interactions with biological targets compared to its enantiomer or other isomers. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C9H12N2O |
|---|---|
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
(2R)-2-pyridin-4-ylmorpholine |
InChI |
InChI=1S/C9H12N2O/c1-3-10-4-2-8(1)9-7-11-5-6-12-9/h1-4,9,11H,5-7H2/t9-/m0/s1 |
InChI-Schlüssel |
GFTUMNQJJFHZIQ-VIFPVBQESA-N |
Isomerische SMILES |
C1CO[C@@H](CN1)C2=CC=NC=C2 |
Kanonische SMILES |
C1COC(CN1)C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



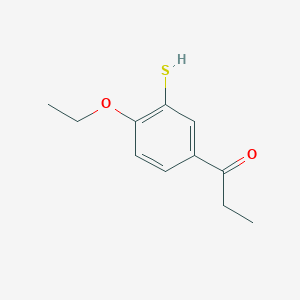
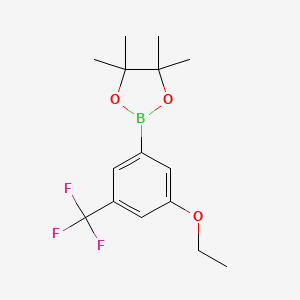
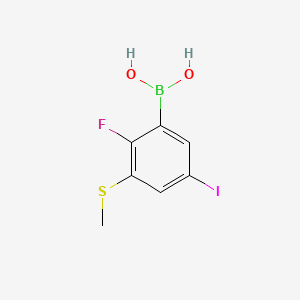


![methyl 2-[[5-(3-chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino]acetate](/img/structure/B14038472.png)

